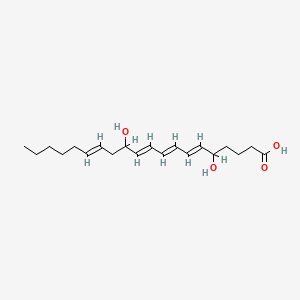
5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5, 12-Dihete belongs to the class of organic compounds known as leukotrienes. These are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated. Thus, 5, 12-dihete is considered to be an eicosanoid lipid molecule. 5, 12-Dihete is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 5, 12-Dihete has been primarily detected in urine. Within the cell, 5, 12-dihete is primarily located in the membrane (predicted from logP) and cytoplasm.
The major metabolite in neutrophil polymorphonuclear leukocytes. It stimulates polymorphonuclear cell function (degranulation, formation of oxygen-centered free radicals, arachidonic acid release, and metabolism). (From Dictionary of Prostaglandins and Related Compounds, 1990)
科学的研究の応用
1. Chemical Stability and Analysis
- 5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid, a double dioxygenation product of arachidonic acid, shows decomposition during gas chromatography-mass spectrometric analysis, forming a cyclohexadiene derivative due to ring closure at C6 and C11. This finding explains previous controversial data and highlights its chemical instability under certain analytical conditions (Borgeat & Pilote, 1988).
2. Metabolism in Leukocytes
- In rabbit peritoneal polymorphonuclear leukocytes, arachidonic acid incubation led to several unidentified metabolites, including compounds structurally related to this compound. The study emphasizes the complex metabolism of arachidonic acid in these cells (Borgeat & Samuelsson, 1979).
3. Role in Inflammatory Responses
- The compound this compound and its derivatives have been identified as important factors in inflammation. They are involved in the degranulation of neutrophils and the generation of chemotactic responses, suggesting a role in inflammatory diseases (O’Flaherty et al., 1982).
4. Inhibition of Enzymes
- Eicosanoid compounds, including this compound, have shown inhibitory activities against 5-lipoxygenase in polymorphonuclear leukocytes. This suggests potential applications in regulating the formation of anaphylactic substances (Arai et al., 1983).
5. Effects on Skin Inflammation
- Studies involving the application of this compound to human skin have indicated its potential role in the inflammatory processes of conditions like psoriasis. Its application leads to specific inflammatory responses, demonstrating its biological activity in cutaneous contexts (Dowd et al., 2004).
特性
分子式 |
C20H32O4 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
(6E,8E,10E,14E)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6+,14-10+,15-11+ |
InChIキー |
VNYSSYRCGWBHLG-XUOUMLBJSA-N |
異性体SMILES |
CCCCC/C=C/CC(/C=C/C=C/C=C/C(CCCC(=O)O)O)O |
SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
正規SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
同義語 |
5,12 diHETE 5,12 HETE 5,12-diHETE 5,12-HETE B-4, Leukotriene Leukotriene B Leukotriene B 4 Leukotriene B-4 Leukotriene B4 Leukotrienes B LTB4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




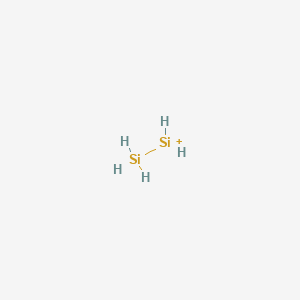
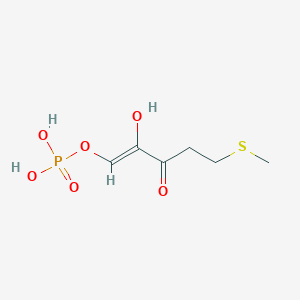

![[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate](/img/structure/B1235211.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1235212.png)
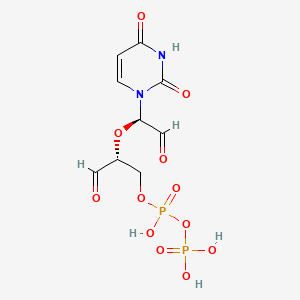


![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)

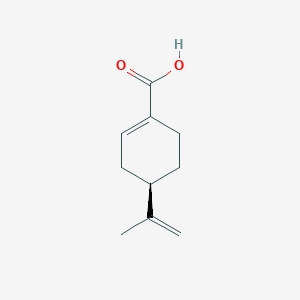
![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)
